Cas no 1435901-72-6 (n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate)

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is a chiral ester compound featuring a trifluoromethyl group and a hydroxyl functionality. Its stereospecific (2R) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, where enantioselectivity is critical. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group provides a reactive site for further derivatization. This compound is particularly useful as an intermediate in the synthesis of fluorinated bioactive molecules, agrochemicals, and specialty materials. Its well-defined stereochemistry and functional group compatibility offer advantages in precision chemical transformations, ensuring high selectivity and yield in synthetic routes. Suitable for controlled reactions under mild conditions, it is a versatile building block in advanced organic synthesis.
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate structure
1435901-72-6 structure
商品名:n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
CAS番号:1435901-72-6
MF:C7H11F3O3
メガワット:200.155653238297
CID:4599784

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • n-Butyl(2R)-3,3,3-trifluoro-2-hydroxypropanoate
    • Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, butyl ester, (2R)-
    • n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
    • インチ: 1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1
    • InChIKey: GGJCELATQDWCKB-RXMQYKEDSA-N
    • ほほえんだ: C(OCCCC)(=O)[C@@H](O)C(F)(F)F

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC450082-1g
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
1g
£162.00 2025-02-21
TRC
B997023-50mg
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
50mg
$ 50.00 2022-06-06
TRC
B997023-100mg
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
100mg
$ 95.00 2022-06-06
TRC
B997023-500mg
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
500mg
$ 320.00 2022-06-06
Apollo Scientific
PC450082-250mg
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
250mg
£67.00 2024-07-21
Apollo Scientific
PC450082-5g
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
1435901-72-6
5g
£665.00 2025-02-21

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 関連文献

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoateに関する追加情報

Recent Advances in the Application of n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS: 1435901-72-6) in Chemical Biology and Pharmaceutical Research

The compound n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS: 1435901-72-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This chiral trifluoromethylated ester serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and fluorinated pharmaceuticals. Recent studies have highlighted its potential in asymmetric synthesis, where its (2R)-configuration enables precise control over stereochemical outcomes in complex molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block for novel protease inhibitors. Researchers utilized 1435901-72-6 to develop a series of α-ketoamide derivatives showing nanomolar inhibition against SARS-CoV-2 main protease (Mpro), with the trifluoromethyl group enhancing both binding affinity and metabolic stability. The n-butyl ester moiety was found to significantly improve cell membrane permeability compared to shorter-chain analogs, addressing a common challenge in antiviral drug development.

In the field of radiopharmaceuticals, recent work at MIT has explored 1435901-72-6 as a precursor for 18F-labeled PET tracers. The compound's trifluoromethyl group serves as an ideal mimic for radioactive fluorine atoms, allowing for efficient radiolabeling while maintaining the pharmacological profile of target molecules. This application was particularly successful in developing neuroimaging agents for Alzheimer's disease, where the enhanced lipophilicity from the n-butyl chain improved blood-brain barrier penetration.

Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the conformational preferences of 1435901-72-6. The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups creates a rigid cyclic structure in solution, which explains its remarkable diastereoselectivity in various coupling reactions. These findings, published in Angewandte Chemie (2024), have important implications for designing more efficient synthetic routes to fluorinated pharmaceuticals.

From a safety and pharmacokinetic perspective, recent ADMET profiling indicates that 1435901-72-6 shows favorable metabolic stability in human liver microsomes, with the n-butyl ester undergoing predictable hydrolysis to the corresponding acid. However, researchers caution that the trifluoroethanol byproduct requires careful monitoring due to potential toxicity at high concentrations. These results suggest the need for controlled release formulations when developing drugs incorporating this scaffold.

Looking forward, several pharmaceutical companies have included 1435901-72-6 in their development pipelines for various therapeutic areas. Its application is expanding beyond small molecules to include protein conjugation strategies, where the compound serves as a linker for antibody-drug conjugates (ADCs). The unique combination of fluorine atoms and chiral center offers new possibilities for tuning the hydrophobicity and target specificity of these complex biologics.

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